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Selanylidenemagnesium

wide-bandgap semiconductor optoelectronics UV detectors

Selanylidenemagnesium (magnesium selenide, MgSe) is a binary II-VI alkaline-earth chalcogenide semiconductor that crystallizes preferentially in the rock-salt (B1) and zinc-blende (B3) structures. As a cadmium-free wide-bandgap compound, MgSe attracts attention for UV optoelectronics, thermoelectric energy conversion, and as a barrier material in quantum-well heterostructures, where its large bandgap and high ionicity offer distinct advantages over the more conventional zinc and cadmium selenides.

Molecular Formula MgSe
Molecular Weight 103.28 g/mol
CAS No. 1313-04-8
Cat. No. B072684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelanylidenemagnesium
CAS1313-04-8
Synonymsmagnesium selenide
Molecular FormulaMgSe
Molecular Weight103.28 g/mol
Structural Identifiers
SMILES[Mg+2].[Se-2]
InChIInChI=1S/Mg.Se/q+2;-2
InChIKeyAZUPEYZKABXNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selanylidenemagnesium (MgSe, CAS 1313-04-8) Procurement Guide: Material Properties and Differentiation


Selanylidenemagnesium (magnesium selenide, MgSe) is a binary II-VI alkaline-earth chalcogenide semiconductor that crystallizes preferentially in the rock-salt (B1) and zinc-blende (B3) structures [1]. As a cadmium-free wide-bandgap compound, MgSe attracts attention for UV optoelectronics, thermoelectric energy conversion, and as a barrier material in quantum-well heterostructures, where its large bandgap and high ionicity offer distinct advantages over the more conventional zinc and cadmium selenides [2].

Why Broad-Spectrum Selenides Cannot Replace Selanylidenemagnesium in Precision Research and Industrial Applications


The class of metal selenides is highly heterogeneous; replacing MgSe with ZnSe or CdSe introduces dramatic changes in band gap energy, refractive index, ionicity, and compliance with toxic-substance regulations. Generic substitution therefore compromises the optical window, carrier confinement, or thermal budget of a device. The evidence below demonstrates that MgSe occupies a unique and quantifiable parameter space that cannot be replicated by its nearest neighbors without re-engineering the entire device stack [1].

Quantitative Differentiation Evidence for Selanylidenemagnesium Against Its Closest Analogs


Band-Gap Widening: MgSe vs. CdSe for UV and Deep-Blue Optoelectronics

MgSe exhibits a band-gap energy approximately 2–3 eV larger than that of CdSe, enabling operation in the UV and deep-blue spectral region where CdSe is essentially opaque. A cross-study comparison of experimental and first-principles data shows MgSe band gaps in the 3.6–4.05 eV range, while CdSe typically measures around 1.74 eV. This magnitude of shift fundamentally changes the device's active spectral window [1][2].

wide-bandgap semiconductor optoelectronics UV detectors

Refractive Index Reduction: MgSe vs. ZnSe for Cladding and Waveguide Applications

MgSe possesses a significantly lower refractive index than ZnSe, a critical parameter for optical cladding layers in laser diodes and distributed Bragg reflectors. Computational results from FP-LAPW calculations show that the refractive index of MgSe is substantially lower than that of ZnSe, a trend confirmed by experimental studies on Zn1-xMgxSe alloys where the refractive index decreases monotonically as Mg content increases. This provides the index contrast required for efficient optical confinement without resorting to toxic Be-based compounds [1][2].

refractive index optical cladding waveguide

Thermoelectric Power Factor in Nanocrystalline Thin-Film MgSe for Low-Cost Energy Harvesting

MgSe thin films grown by a single-stage horizontal tube furnace (SSHTF) exhibit a promising Seebeck coefficient and power factor, positioning the compound as a low-cost, earth-abundant thermoelectric candidate. At an optimized source-to-substrate distance, the measured Seebeck coefficient reached 7.175 × 10⁻⁵ V/°C and the power factor 6.35 × 10⁻⁸ W m⁻¹ °C⁻². These values are competitive with early-stage reports for other binary chalcogenide thin films and were obtained using a simple, scalable synthesis route that avoids expensive vacuum equipment [1].

thermoelectric power factor energy harvesting

Structural Stability and Ioncity Contrast: MgSe vs. ZnSe for Strained-Layer Superlattices

MgSe is more ionic than ZnSe, which strongly influences the stability of ordered superlattices and the magnitude of the valence-band offset in heterostructure design. Ab initio pseudopotential calculations show that the MgSe–ZnSe superlattice exhibits a positive formation enthalpy, i.e., it is thermodynamically unstable against phase separation, highlighting the pronounced chemical disparity between MgSe and ZnSe. This contrasts sharply with ZnSe-rich alloys, where the zinc-blende structure remains stable [1].

superlattice strain engineering ionicity

Cadmium-Free Compliance: MgSe vs. CdSe for RoHS-Regulated Markets

MgSe contains no cadmium and therefore is inherently exempt from the restrictions imposed by the EU Restriction of Hazardous Substances (RoHS) Directive and similar regulations worldwide. CdSe, by contrast, is a cadmium compound subject to strict concentration limits (0.01% by weight in homogeneous materials). While this is a qualitative differentiator, it has a direct quantitative impact on procurement eligibility: CdSe-based products face market-access barriers in consumer electronics and lighting, whereas MgSe-based materials do not. No experimental assay is required to establish MgSe's cadmium-free status; it follows from the compound's stoichiometry [1].

RoHS compliance cadmium-free environmental regulations

Thermal Conductivity Reduction in MgSe for Thermoelectric Figure-of-Merit Optimization

First-principles calculations of lattice thermal conductivity (k_lat) show that MgSe possesses inherently low thermal conductivity in the rock-salt phase, which is beneficial for thermoelectric applications where a low k_lat is required to maximize the figure of merit ZT. The study reports a strongly length-dependent k_lat, with values decreasing substantially at the nanoscale. While direct experimental comparison with ZnSe is not available in the cited work, the class-level inference is that the heavier alkaline-earth selenide (MgSe) tends toward lower thermal conductivity than the lighter sulfide (MgS) and offers a different phonon-scattering landscape compared to ZnSe, opening a design parameter that ZnSe cannot easily match without alloying .

thermal conductivity ZT phonon engineering

High-Value Application Scenarios for Selanylidenemagnesium Based on Quantitative Differentiation


Ultraviolet and Deep-Blue Light-Emitting Diodes (LEDs) and Laser Diodes

The 3.6–4.05 eV band gap of MgSe enables emission and detection in the UV-A to deep-blue range, a spectral region inaccessible to CdSe (1.74 eV). MgSe can serve as the active layer or as a cladding material in ZnMgSe-based quantum-well lasers, replacing toxic BeSe while maintaining the wide band gap required for short-wavelength operation .

Cadmium-Free Quantum-Well Infrared Photodetectors (QWIPs) and Intersubband Devices

In CdSe/MgSe quantum-well structures, MgSe functions as the barrier layer with a large conduction-band offset sufficient to confine electrons for intersubband transitions near 1.55 µm. The optimized MgSe barrier thickness of around 3 nm suppresses electron tunneling while preserving structural quality, enabling cadmium-reduced or cadmium-free QWIPs for telecommunications .

Thermoelectric Generators on Flexible or Low-Cost Glass Substrates

Nanocrystalline MgSe thin films grown by a simple single-stage horizontal tube furnace deliver a Seebeck coefficient of 7.175 × 10⁻⁵ V/°C and a power factor of 6.35 × 10⁻⁸ W m⁻¹ °C⁻² at low synthesis cost. This makes MgSe a viable p-type or n-type (upon doping) candidate for waste-heat recovery on glass or flexible substrates, where expensive vacuum processes are not feasible .

Distributed Bragg Reflectors (DBRs) for II-VI Visible Vertical-Cavity Surface-Emitting Lasers (VCSELs)

The low refractive index of MgSe creates a high index contrast with ZnSe or ZnCdSe, enabling high-reflectivity DBRs with fewer layer pairs. Substituting MgSe for CdSe or BeSe in the low-index layer eliminates cadmium toxicity while maintaining or improving the stopband width and reflectivity required for VCSELs in the green-yellow spectrum .

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